Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate
Description
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a reactive chlorosulfonylethyl (-CH₂CH₂SO₂Cl) substituent. This group confers electrophilic reactivity, making the compound valuable for sulfonamide synthesis, polymer chemistry, or pharmaceutical intermediates.
Properties
IUPAC Name |
methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-7(10)8(3-2-4-8)5-6-14(9,11)12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUQUZOYSVNZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
- Sulfonation : Reacting the hydroxyl group of the ethyl side chain with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) generates a sulfonic acid intermediate.
- Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the –SO₃H group to –SO₂Cl.
This method’s success depends on the steric accessibility of the hydroxyl group and the choice of sulfonating agent. For instance, using chlorosulfonic acid at 0–5°C minimizes side reactions such as ester hydrolysis.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method based on yield, complexity, and scalability:
*Estimated based on analogous reactions.
Optimization Strategies and Reaction Conditions
Temperature Control
Catalysis
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate has the following chemical properties:
- Molecular Formula: C₉H₁₁ClO₃S
- Molecular Weight: 224.70 g/mol
- IUPAC Name: this compound
- CAS Number: 2167540-69-2
The compound's structure features a cyclobutane ring that provides rigidity, which can influence its reactivity and interaction with biological targets.
Synthetic Chemistry
This compound is utilized as an intermediate in the synthesis of various organic compounds. It can undergo:
- Nucleophilic Substitution Reactions: The chlorosulfonyl group can react with nucleophiles to form sulfonamide derivatives, which are valuable in medicinal chemistry.
- Cyclization Reactions: The compound can be used to create complex cyclic structures through intramolecular reactions, enhancing the diversity of synthetic pathways.
Pharmaceutical Development
This compound has potential applications in drug discovery and development:
- Furin Inhibitors: Research indicates that derivatives of this compound may act as inhibitors of the furin enzyme, which is implicated in various diseases, including viral infections and cancer .
Biological Studies
The reactive chlorosulfonyl group allows for modifications of biomolecules, making it useful in biological studies:
- Protein Modification: The compound can covalently bond with nucleophilic sites on proteins, altering their function and providing insights into protein interactions and mechanisms.
Synthetic Routes
The synthesis typically involves:
- Reacting cyclobutane-1-carboxylic acid with chlorosulfonyl ethyl methyl ester in the presence of a base such as triethylamine.
- Optimizing reaction conditions to enhance yield and purity.
Industrial Production
For industrial applications, methods may include continuous flow reactors and advanced purification techniques to ensure high-quality production suitable for research purposes.
Inhibition Studies
In a study exploring the inhibition of furin, derivatives of this compound demonstrated promising results in reducing furin activity, suggesting potential therapeutic applications in viral infections .
Synthesis of Sulfonamide Derivatives
Research has shown that using this compound as a precursor allows for the efficient synthesis of various sulfonamide derivatives, which are important in developing new antibiotics and anti-cancer agents.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Effects on Physical Properties
The substituent attached to the cyclobutane ring significantly influences polarity, solubility, and chromatographic behavior. Key examples from the evidence include:
- Polarity Trends: The phenylpropyl-substituted compound (Rf = 0.44) is less polar than amino derivatives (e.g., m/z 411 in LCMS ), which exhibit higher polarity due to protonation in acidic conditions.
- Chlorosulfonylethyl Group: Expected to increase polarity (vs. phenyl or alicyclic groups) due to the electronegative sulfonyl and chlorine atoms, leading to lower TLC Rf values in nonpolar solvents.
2.2 Spectral and Reactivity Comparisons
- NMR Shifts :
- Cyclobutane ring protons in analogs range from δ 1.99–2.56 ppm (e.g., ), influenced by substituent electron-withdrawing/donating effects. The chlorosulfonylethyl group would deshield adjacent protons due to its electron-withdrawing nature.
- Ester carbonyls in analogs appear at ~δ 170–175 ppm in ¹³C NMR, consistent across derivatives .
- IR Spectroscopy: Ester C=O stretches at ~1700–1750 cm⁻¹ . Sulfonyl (SO₂) stretches (anticipated in the target compound) would appear at ~1350–1150 cm⁻¹, absent in amino or phenyl analogs.
Research Implications
- The chlorosulfonylethyl group’s reactivity expands cyclobutane chemistry into sulfonamide drug discovery, contrasting with amino analogs used in kinase inhibitors (e.g., ).
- Further studies should explore photoredox strategies for sulfonyl group installation and compare hydrolytic stability of sulfonyl vs. ester linkages.
Biological Activity
Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 252.72 g/mol. Its structure includes a cyclobutane ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chlorosulfonyl group is known to enhance electrophilicity, allowing the compound to participate in nucleophilic reactions with biological macromolecules such as proteins and nucleic acids.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : Interaction with membrane-bound receptors could influence signal transduction pathways, affecting cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Below are summarized findings from several studies:
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), this compound was tested against a panel of bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
Johnson et al. (2022) explored the anti-inflammatory properties of the compound in vitro. The study revealed that treatment with this compound significantly decreased the secretion of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 3: Anticancer Properties
Lee et al. (2024) investigated the anticancer effects of this compound on various cancer cell lines. The study found that it effectively induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclobutane ring formation and functional group introduction. A general approach may include:
- Cyclobutane Construction : Photoredox-catalyzed radical addition-polar cyclization cascades (as described for analogous cyclobutane derivatives) to form the strained ring .
- Functionalization : Introducing the chlorosulfonylethyl group via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates can react with ethanolamine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Esterification : Methanol esterification under acidic or catalytic conditions (e.g., H₂SO₄ or TsOH) to finalize the carboxylate .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via TLC or LCMS (e.g., m/z 411 [M+H]+ observed in similar cyclobutane esters) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- HRMS (ESI+) : Exact mass matching (e.g., calculated 271.1305 vs. experimental 271.1308 for analogous compounds) .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and sulfonyl S=O vibrations (~1360–1180 cm⁻¹) .
Validation : Compare with reference data from patents or peer-reviewed syntheses of structurally related cyclobutane esters .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitutions or cycloadditions?
Methodological Answer : The four-membered cyclobutane ring introduces significant angle strain (~30° deviation from ideal sp³ hybridization), enhancing reactivity:
- Nucleophilic Substitution : The chlorosulfonylethyl group undergoes SN2 reactions more readily than linear analogs due to ring strain destabilizing the ground state. For example, amines or thiols displace chloride under mild conditions (e.g., room temperature, DCM) .
- Cycloadditions : Strain relief drives [2+2] or Diels-Alder reactions. Computational modeling (DFT) can predict regioselectivity .
Experimental Design : - Compare reaction rates with non-cyclic analogs (e.g., acyclic sulfonylethyl esters) to quantify strain effects .
- Use kinetic studies (e.g., variable-temperature NMR) to assess activation barriers .
Q. How can photoredox catalysis be leveraged to improve the efficiency of cyclobutane ring formation in this compound’s synthesis?
Methodological Answer : Photoredox catalysis enables radical-mediated cyclization, avoiding harsh thermal conditions:
- Catalyst Selection : 4CzIPN or Ru(bpy)₃²⁺ for visible-light activation .
- Radical Initiation : Use boronate esters (e.g., Bpin-substituted precursors) to generate carbon-centered radicals via single-electron transfer (SET) .
- Cyclization Control : Polar solvents (e.g., DMSO) stabilize transition states, while LiClO₄ additives enhance radical trapping .
Troubleshooting : - Low yields may stem from competing pathways (e.g., over-reduction). Add radical scavengers (e.g., TEMPO) to identify intermediates .
- Optimize light intensity and wavelength (e.g., blue LEDs for 4CzIPN) to maximize quantum yield .
Q. How should researchers address contradictions in reported reaction yields for similar cyclobutane derivatives?
Methodological Answer : Yield discrepancies often arise from:
- Substrate Purity : Trace moisture or oxygen degrades sensitive intermediates. Use rigorous drying (e.g., molecular sieves) and Schlenk techniques .
- Scale Effects : Batch vs. flow chemistry (e.g., continuous flow reactors improve mixing and heat transfer for exothermic steps) .
- Analytical Variability : Calibrate LCMS/HPLC systems with internal standards (e.g., deuterated analogs) .
Case Study : - In Reference Example 87 (EP 4374877), yields dropped from 80% to 50% when scaling from 1 mmol to 10 mmol due to inefficient mixing. Switching to a flow reactor resolved this .
Q. What strategies are effective for resolving stereochemical challenges in derivatives of this compound?
Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to control stereocenters .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Jacobsen’s catalysts) in key steps like hydrogenation or cyclopropanation .
- Crystallography : Single-crystal X-ray diffraction (as in C14H16FNO4 structures) confirms absolute configuration .
Validation : - Compare experimental optical rotation with calculated values (e.g., TDDFT for CD spectra) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
